4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a benzamide derivative featuring a 4-bromo-substituted aromatic ring linked via an amide bond to a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, making it a common feature in medicinal chemistry . The bromine atom at the para position of the benzamide introduces steric bulk and electron-withdrawing effects, which may influence binding interactions with biological targets. This compound shares structural similarities with modulators of metabolic stability and therapeutic agents targeting cancer or viral infections, as seen in analogs from the evidence .
Properties
IUPAC Name |
4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXDZPDWIZTWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Amidation: The final step involves the formation of the benzamide group by reacting the brominated oxadiazole with a suitable amine under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted benzamides, while coupling reactions could produce more complex heterocyclic compounds.
Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide exhibit potent antimicrobial properties. Various studies have evaluated these compounds against a range of bacterial and fungal strains.
Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of several oxadiazole derivatives, including 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | Staphylococcus aureus | 5.19 µM |
| 4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-y)methyl]benzamide | Escherichia coli | 7.45 µM |
| 4-Bromo-N-[(3-methyl-1,2,4-oxadiazol-5-y)methyl]benzamide | Candida albicans | 8.16 µM |
These findings suggest that the compound has significant potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Applications
The anticancer potential of 4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-y)methyl]benzamide has also been investigated. Studies have focused on its ability to inhibit cancer cell proliferation and induce cytotoxicity.
Case Study: Anticancer Activity
In vitro studies demonstrated the compound's effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF7 (Breast Cancer) | 4.12 | 4-Bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-y)methyl]benzamide |
| A549 (Lung Cancer) | 5.0 | Similar Derivative |
The results indicate that this compound exhibits significant cytotoxic effects on breast and lung cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound differs from its analogs in three key aspects: substituent position , electronic effects , and linker groups . A comparative analysis is summarized below:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Bromine vs.
- Positional Isomerism : The para-bromo substitution (target compound) allows for optimal conjugation and target binding vs. sterically hindered ortho-bromo analogs .
- Linker Groups : Amide-linked compounds (target) exhibit stronger hydrogen-bonding capacity than thioether-linked analogs (), which may enhance target affinity but reduce metabolic stability .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Spectroscopic Insights :
Biological Activity
4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS Number: 1222988-84-2) is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is with a molecular weight of 282.09 g/mol. The structure features a bromobenzene moiety linked to a 3-methyl-1,2,4-oxadiazole ring, which contributes to its biological activity.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. The following table summarizes findings related to the anticancer activity of various oxadiazole compounds, including 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | HEPG2, MCF7 | Not specified | Inhibits cell proliferation |
| N-(2-(4-nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | HCT116 | 0.67 | EGFR inhibition |
| N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | MDA-MB-435 | 0.24 | EGFR inhibition |
Mechanism of Action
The anticancer activity of 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines. It may act through multiple pathways including the inhibition of key signaling proteins involved in cell growth and survival.
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in cancer therapy:
- Study on Anticancer Activity : A study published in MDPI reported that various oxadiazole compounds were screened against multiple cancer cell lines. The study found that compounds with similar structures to 4-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide displayed promising IC50 values against HEPG2 and MCF7 cell lines .
- Mechanism-Based Approaches : Another research article discussed the mechanism-based approaches for developing anticancer drugs from oxadiazoles. It emphasized the importance of structural modifications in enhancing biological activity .
Broader Biological Activities
Apart from anticancer effects, oxadiazole derivatives have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some studies indicate that oxadiazoles possess antibacterial and antifungal properties.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and thermochemical parameters, correlating with reactivity and binding affinity .
- Molecular Docking : Simulates interactions with biological targets (e.g., SARS-CoV-2 main protease) by analyzing hydrogen bonding, hydrophobic contacts, and steric complementarity .
- QSAR Models : Leverage data from structurally similar compounds (e.g., 1,2,4-oxadiazole derivatives with antiviral activity) to predict potency and selectivity .
How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) during characterization?
Q. Advanced
- Multi-Technique Validation : Cross-verify NMR (¹H/¹³C) and LC-MS data with computational predictions (e.g., ChemDraw simulations) to assign peaks accurately .
- X-ray Crystallography : Resolve ambiguous structures using SHELX programs for crystal refinement, particularly for stereoisomers or tautomeric forms .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to clarify splitting patterns in complex spectra .
What strategies optimize the pharmacokinetic properties of this compound?
Q. Advanced
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) or formulate as prodrugs (e.g., ester derivatives) to improve aqueous solubility .
- Metabolic Stability : Replace labile substituents (e.g., methyl groups on the oxadiazole ring) with fluorinated or bulky analogs to reduce CYP450-mediated degradation .
- Plasma Protein Binding : Use SPR or equilibrium dialysis to assess binding affinity and adjust lipophilicity via substituent modification .
How to analyze structure-activity relationships (SAR) for its antiviral activity?
Q. Advanced
- Bioisosteric Replacement : Compare activity of analogs with variations in the oxadiazole ring (e.g., 1,3,4-thiadiazole vs. 1,2,4-oxadiazole) to identify critical pharmacophores .
- Fragment-Based Design : Test truncated analogs (e.g., 5-(4-fluorophenyl)-1,2,4-oxadiazole) to isolate contributions of specific moieties to potency .
- Enzymatic Assays : Measure IC₅₀ against viral proteases (e.g., SARS-CoV-2 Mpro) to correlate substituent effects (e.g., bromine vs. chlorine) with inhibition .
What analytical techniques confirm its purity and structural integrity?
Q. Basic
- HPLC/LC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV/ESI-MS detection .
- Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₁BrN₃O₂) by matching calculated vs. observed C, H, N percentages .
- FT-IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
How to address discrepancies in bioassay results across studies?
Q. Advanced
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
- Counter-Screen Selectivity : Test against off-target enzymes (e.g., kinases, phosphatases) to rule out nonspecific effects .
- Meta-Analysis : Compare data from structurally related compounds (e.g., 4-bromo-N-(thiazolyl)benzamide) to identify trends or outliers .
What is the role of the oxadiazole ring in target binding?
Q. Advanced
- Hydrogen Bonding : The oxadiazole N-atoms act as hydrogen bond acceptors with residues like Asp/Glu in enzymatic active sites .
- Conformational Rigidity : The planar oxadiazole ring enforces spatial orientation of substituents, enhancing complementarity with hydrophobic pockets .
- Electrostatic Effects : Electron-withdrawing groups (e.g., bromine) on the benzamide moiety modulate ring electron density, affecting binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
